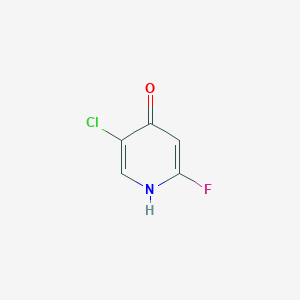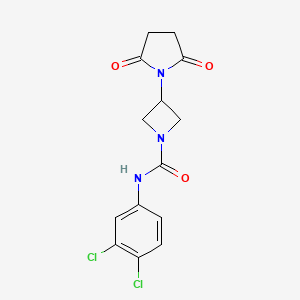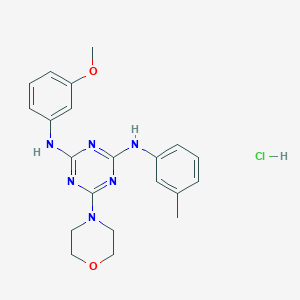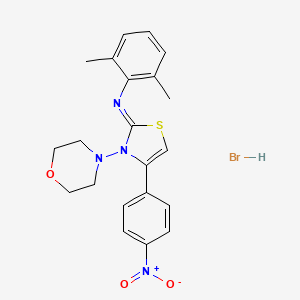
(Z)-2,6-dimethyl-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,6-dimethyl-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine group, and a nitrophenyl group, making it a molecule of interest for its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,6-dimethyl-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a precursor such as 2-aminothiazole with appropriate substituents.
Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Nitrophenyl Group: This step usually involves electrophilic aromatic substitution to introduce the nitrophenyl group onto the thiazole ring.
Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and thiazole rings.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.
科学研究应用
Chemistry
In chemistry, (Z)-2,6-dimethyl-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-2,6-dimethyl-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in binding interactions, while the morpholine group may enhance solubility and bioavailability. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
(Z)-2,6-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline: Lacks the nitro group, which may affect its reactivity and binding properties.
(Z)-2,6-dimethyl-N-(3-piperidino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline: Contains a piperidine ring instead of morpholine, potentially altering its biological activity.
Uniqueness
The presence of the nitrophenyl group in (Z)-2,6-dimethyl-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide makes it unique, as this group can participate in specific interactions and reactions that similar compounds without the nitro group cannot. This uniqueness can be leveraged in designing targeted therapies or specialized industrial applications.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-3-morpholin-4-yl-4-(4-nitrophenyl)-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S.BrH/c1-15-4-3-5-16(2)20(15)22-21-24(23-10-12-28-13-11-23)19(14-29-21)17-6-8-18(9-7-17)25(26)27;/h3-9,14H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDTWJIISSROOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
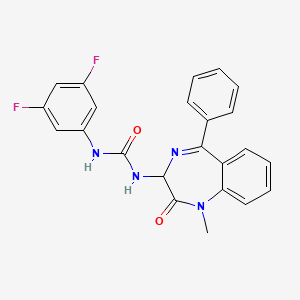
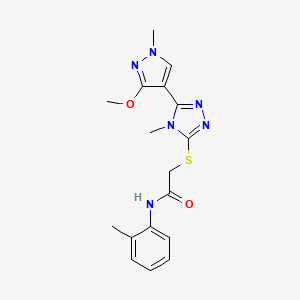
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2653279.png)
![2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)
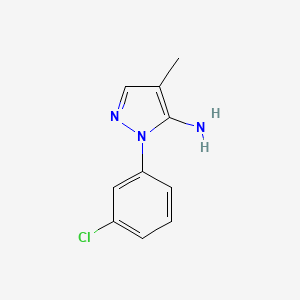
![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)
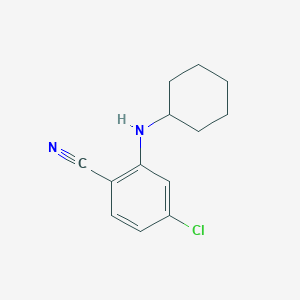
![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)
